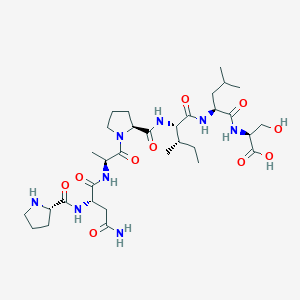
L-Prolylglycyl-L-glutaminylglycyl-L-glutamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Prolylglycyl-L-glutaminylglycyl-L-glutamine is a peptide compound composed of the amino acids proline, glycine, and glutamine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Prolylglycyl-L-glutaminylglycyl-L-glutamine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:
Activation: The carboxyl group of the incoming amino acid is activated using reagents such as carbodiimides.
Coupling: The activated amino acid is coupled to the amino group of the growing peptide chain.
Deprotection: Protective groups on the amino acids are removed to allow for further coupling.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology, where the peptide is produced in genetically engineered microorganisms.
Analyse Chemischer Reaktionen
Types of Reactions
L-Prolylglycyl-L-glutaminylglycyl-L-glutamine can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide bonds to yield individual amino acids.
Oxidation: Oxidative modifications of amino acid side chains, particularly those of proline and glutamine.
Substitution: Replacement of specific amino acid residues with other amino acids or chemical groups.
Common Reagents and Conditions
Hydrolysis: Acidic or enzymatic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide.
Substitution: Specific reagents depending on the desired substitution.
Major Products
Hydrolysis: Yields proline, glycine, and glutamine.
Oxidation: Produces oxidized forms of the amino acids.
Substitution: Results in modified peptides with altered properties.
Wissenschaftliche Forschungsanwendungen
L-Prolylglycyl-L-glutaminylglycyl-L-glutamine has several scientific research applications:
Medicine: Potential therapeutic agent for neurodegenerative diseases such as Alzheimer’s disease.
Biochemistry: Used in studies of peptide structure and function.
Pharmaceuticals: Investigated for its role in drug delivery systems.
Wirkmechanismus
The mechanism of action of L-Prolylglycyl-L-glutaminylglycyl-L-glutamine involves its interaction with specific molecular targets and pathways. For example, it may modulate oxidative stress and acetylcholine depletion, which are relevant in neurodegenerative diseases . The compound can also influence gene expression and cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Glycyl-L-prolyl-L-glutamic acid: Another peptide with neuroprotective properties.
L-glutamine: An amino acid with various metabolic roles.
Uniqueness
L-Prolylglycyl-L-glutaminylglycyl-L-glutamine is unique due to its specific sequence and potential therapeutic applications. Its combination of amino acids provides distinct biochemical properties compared to other peptides.
Eigenschaften
CAS-Nummer |
832732-89-5 |
|---|---|
Molekularformel |
C19H31N7O8 |
Molekulargewicht |
485.5 g/mol |
IUPAC-Name |
(2S)-5-amino-2-[[2-[[(2S)-5-amino-5-oxo-2-[[2-[[(2S)-pyrrolidine-2-carbonyl]amino]acetyl]amino]pentanoyl]amino]acetyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C19H31N7O8/c20-13(27)5-3-11(25-15(29)8-23-17(31)10-2-1-7-22-10)18(32)24-9-16(30)26-12(19(33)34)4-6-14(21)28/h10-12,22H,1-9H2,(H2,20,27)(H2,21,28)(H,23,31)(H,24,32)(H,25,29)(H,26,30)(H,33,34)/t10-,11-,12-/m0/s1 |
InChI-Schlüssel |
MHWAOBRZIYPKJZ-SRVKXCTJSA-N |
Isomerische SMILES |
C1C[C@H](NC1)C(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)O |
Kanonische SMILES |
C1CC(NC1)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


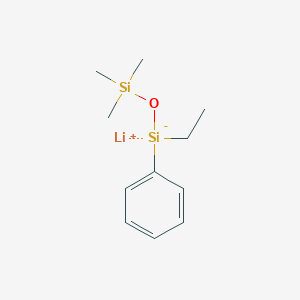
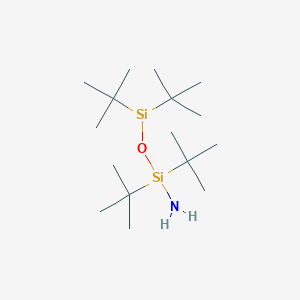
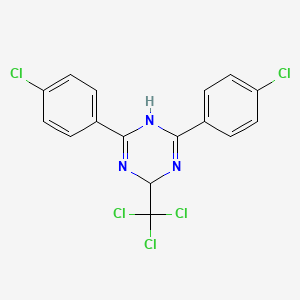
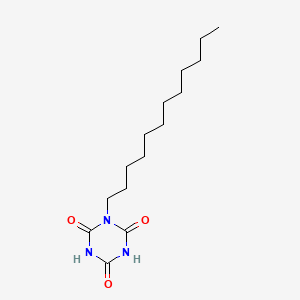

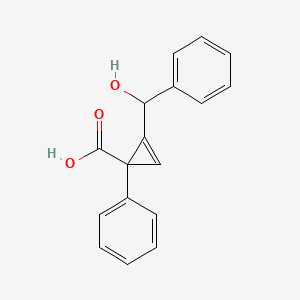

![4-[5-[5-[5-[[5-[5-(5-Pyridin-4-ylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]disulfanyl]thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]pyridine](/img/structure/B14218345.png)
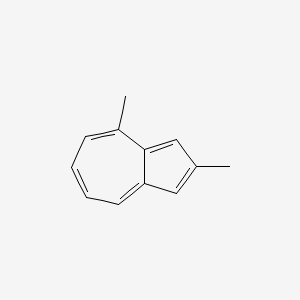
![N-(5-Aminopentyl)-2-[(triphenylmethyl)sulfanyl]acetamide](/img/structure/B14218365.png)


![11,11'-[(2,5-Diethynyl-1,4-phenylene)bis(oxy)]di(undecan-1-ol)](/img/structure/B14218385.png)
